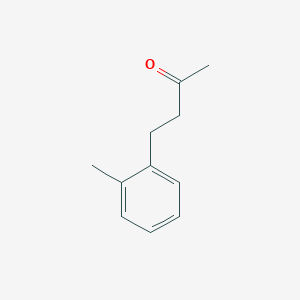

4-(2-Methylphenyl)butan-2-one

CAS No.: 57132-25-9

Cat. No.: VC18239331

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57132-25-9 |

|---|---|

| Molecular Formula | C11H14O |

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | 4-(2-methylphenyl)butan-2-one |

| Standard InChI | InChI=1S/C11H14O/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-6H,7-8H2,1-2H3 |

| Standard InChI Key | MBYZVRLALPKNQV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1CCC(=O)C |

Introduction

4-(2-Methylphenyl)butan-2-one, also known as 4-(o-tolyl)butan-2-one, is an organic compound with the molecular formula C₁₁H₁₄O. It features a butanone group attached to a 2-methylphenyl group, contributing to its distinct chemical properties. This compound is characterized by its ketone functional group, which plays a crucial role in its reactivity and interactions in various chemical processes.

Synthesis Methods

The synthesis of 4-(2-Methylphenyl)butan-2-one can be achieved through several methods. One common approach involves the reaction of 2-methylbenzyl chloride with butanone, typically requiring a base such as sodium hydroxide and conducted under reflux conditions. In industrial settings, catalytic processes using palladium or nickel are often employed to enhance efficiency and yield.

Applications and Uses

4-(2-Methylphenyl)butan-2-one is utilized in both laboratory settings and industrial applications. Its multifaceted utility underscores its importance in both academic research and industrial applications. The compound is involved in various types of chemical reactions, and the products formed depend on the specific reaction conditions and reagents used.

Biological Interactions

The compound acts as a substrate for enzymes involved in oxidation and reduction processes. It could interact with receptors or other biomolecules, influencing various biological pathways. Understanding these interactions is crucial for assessing its potential therapeutic effects.

Related Compounds

Several compounds share structural similarities with 4-(2-Methylphenyl)butan-2-one. Notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(4-Methylphenyl)butan-2-one | C₁₁H₁₄O | Similar ketone structure; different phenyl substitution pattern. |

| 4-(2-Methylphenyl)butan-2-ol | C₁₁H₁₈O | Alcohol derivative; differs by having a hydroxyl group instead of a ketone. |

| 2-Butanone | C₄H₈O | A simpler ketone; lacks the phenyl substituent but shares functional characteristics. |

These compounds illustrate the diversity within this class of ketones, highlighting the unique characteristics of 4-(2-Methylphenyl)butan-2-one in terms of structure and reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume